molecular formula C11H12O B14233037 [(2R)-but-3-yn-2-yl]oxymethylbenzene CAS No. 477288-58-7

[(2R)-but-3-yn-2-yl]oxymethylbenzene

Cat. No.: B14233037
CAS No.: 477288-58-7
M. Wt: 160.21 g/mol
InChI Key: LJCJDCHOKLCFEJ-SNVBAGLBSA-N
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Description

Significance of Chiral Alkynyl Moieties in Advanced Organic Synthesis

The alkynyl group, or acetylenic motif, is a highly versatile functional group in organic synthesis. rsc.org Its presence in a molecule provides a handle for a wide array of chemical transformations. nih.gov When this moiety is part of a chiral structure, it allows for the construction of complex molecular architectures with a high degree of stereochemical precision. nih.gov

Chiral alkynyl-containing molecules are foundational to the synthesis of numerous important compounds, including alkaloids, prostaglandins, and steroids. rsc.org The carbon-carbon triple bond can undergo various reactions such as:

Selective Reductions: The alkyne can be selectively reduced to form either a cis- or trans-alkene, or further to a saturated alkane, allowing for controlled access to different geometries. nih.govrsc.org

Coupling Reactions: Terminal alkynes readily participate in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which are fundamental in constructing more complex scaffolds. rsc.org

Cycloadditions: The alkyne can act as a component in cycloaddition reactions, such as the Pauson-Khand reaction, to form fused bicyclic systems. acs.orgnih.gov

Functional Group Interconversions: The triple bond can be converted into other functional groups like ketones, enabling further synthetic elaboration. nih.gov

This versatility makes chiral compounds containing alkynyl moieties indispensable building blocks for creating enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for desired activity. enamine.netnih.gov

Stereochemical Considerations in Propargylic Systems: The Case of [(2R)-but-3-yn-2-yl]oxymethylbenzene

The compound this compound features a single stereocenter at the second carbon (C2) of the butynyl chain. This carbon is bonded to four different substituents: a hydroxyl group (subsequently converted to a benzyloxymethyl ether), a methyl group, an ethynyl (B1212043) (acetylenic) group, and a hydrogen atom (in the parent alcohol). The designation "(2R)" specifies the absolute configuration of this stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.

For the parent alcohol, (2R)-but-3-yn-2-ol, the priority of the groups attached to the chiral center is assigned as follows:

-OH (highest priority due to the higher atomic number of oxygen)

-C≡CH (the triply bonded carbon is treated as being bonded to three carbons)

-CH₃ (methyl group)

-H (lowest priority)

Overview of the Research Landscape for Chiral Propargyl Ethers as Versatile Building Blocks

Chiral propargylic alcohols and their ether derivatives are recognized as highly valuable building blocks in synthetic chemistry. rsc.orgresearchgate.net The dual functionality of the chiral center and the reactive alkyne group allows for diverse and complex synthetic routes. nih.gov Research in this area focuses on developing new catalytic, asymmetric methods for their synthesis and exploring their applications in constructing larger, often biologically active, molecules. chemrxiv.orgmdpi.com

The synthesis of chiral propargylic alcohols, the precursors to propargylic ethers, is a well-established field, with numerous methods available for the enantioselective addition of alkynes to aldehydes and ketones. acs.orgnih.gov Once formed, these chiral alcohols can be converted into ethers, such as the title compound, to protect the hydroxyl group or to introduce new functionality. These chiral propargyl ether building blocks are then used in the synthesis of a wide range of products, including pharmaceuticals and natural products. rsc.orgmdpi.com For instance, they are key intermediates in the synthesis of polycyclic ethers and other complex oxygenated molecules. rsc.orgresearchgate.net The ability to transfer the chiral information from a relatively simple building block to a more complex target molecule is a cornerstone of modern asymmetric synthesis. acs.orgnih.gov

Data Tables

Computed Properties of the Parent Alcohol, (2R)-but-3-yn-2-ol

PropertyValue
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol
IUPAC Name (2R)-but-3-yn-2-ol
Canonical SMILES CC@HO
InChI Key GKPOMITUDGXOSB-SCSAIBSYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477288-58-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

[(2R)-but-3-yn-2-yl]oxymethylbenzene

InChI

InChI=1S/C11H12O/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3/t10-/m1/s1

InChI Key

LJCJDCHOKLCFEJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C#C)OCC1=CC=CC=C1

Canonical SMILES

CC(C#C)OCC1=CC=CC=C1

Origin of Product

United States

Enantioselective Synthesis Methodologies for 2r but 3 Yn 2 Yl Oxymethylbenzene and Analogous Chiral Propargylic Ethers

Asymmetric Approaches to Chiral Propargylic Alcohol Precursors

A principal strategy for obtaining chiral propargylic ethers is to begin with an enantiomerically pure propargylic alcohol, such as (R)-but-3-yn-2-ol, the precursor to the title compound. The asymmetric addition of terminal alkynes to aldehydes is a direct and widely employed method for this purpose. nih.gov

Several catalytic systems have been developed to facilitate this transformation with high enantioselectivity. nih.gov For instance, the use of a chiral zinc-amino alcohol complex can effectively catalyze the addition of terminal alkynes to a range of aldehydes. The specific catalyst, ligands, and reaction conditions are crucial in dictating the stereochemical outcome.

Another powerful technique is the asymmetric transfer hydrogenation of alkynyl ketones. The Noyori-type asymmetric hydrogenation, for example, can reduce a ketone to the corresponding alcohol with high enantiomeric excess. This method has been successfully applied to the synthesis of silylated derivatives of but-3-yn-2-ol, which are valuable, non-volatile intermediates that allow for facile isolation and purification. orgsyn.org

Table 1: Asymmetric Synthesis of Chiral Propargylic Alcohol Precursors

MethodCatalyst/ReagentSubstrate ExampleProduct ExampleEnantiomeric Excess (ee)Reference
Asymmetric Alkynylation(S)-BINOL-ZnEt₂-Ti(OⁱPr)₄Acetaldehyde (B116499)(R)-but-3-yn-2-olUp to 95% nih.gov
Asymmetric Transfer HydrogenationRuCl(S,S)-TsDPEN4-(triisopropylsilyl)-3-butyn-2-one(S)-4-(triisopropylsilyl)-3-butyn-2-ol>98% orgsyn.org

Stereocontrolled Etherification Strategies

Transition metal catalysis offers a powerful avenue for the direct enantioselective synthesis of propargylic ethers from propargylic alcohols or their derivatives. Copper-catalyzed systems have been particularly successful in this regard. The enantioselective propargylic etherification of propargylic esters with alcohols, catalyzed by a copper-Pybox complex, has been shown to produce the corresponding propargylic ethers in high yields and with excellent enantioselectivity, often up to 99% ee. nih.govresearchgate.net This method represents a significant advance as it allows for the direct formation of the chiral ether linkage.

These reactions are proposed to proceed through a copper-allenylidene intermediate. The chiral ligand environment around the copper center dictates the facial selectivity of the nucleophilic attack by the alcohol, thereby controlling the stereochemistry of the newly formed C-O bond. Iron-based catalysts have also been explored for propargylic C-H etherification, providing a direct method for coupling unactivated alkynes and alcohols. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have been instrumental in the activation of propargylic alcohols. rsc.orglibretexts.org While direct organocatalytic propargylic etherification is a developing area, the underlying principle involves the formation of a carbocationic intermediate from the propargylic alcohol, which is then trapped by a nucleophile within a chiral environment. lookchem.com

The chiral counterion formed from the CPA plays a crucial role in controlling the stereoselectivity of the nucleophilic attack. h-its.org This strategy has been successfully applied to a range of nucleophiles and propargylic alcohol systems, leading to the formation of various chiral products. The extension of these methods to include simple alcohols as nucleophiles for the synthesis of chiral propargylic ethers is an active area of research. These reactions often provide access to complex heterocyclic structures with high regio- and enantioselectivity. dntb.gov.uarsc.org

Table 2: Stereocontrolled Etherification Strategies

MethodCatalystSubstrate ExamplesProduct TypeEnantioselectivityReference
Transition Metal-Catalyzed EtherificationCopper-Pybox complexPropargylic esters, Alcohols/PhenolsPropargylic ethersUp to 99% ee nih.govresearchgate.net
Organocatalytic ActivationChiral Phosphoric Acid (CPA)Functionalized propargylic alcohols, NucleophilesChiral allenes, HeterocyclesHigh ee rsc.org

Deracemization and Kinetic Resolution Techniques for Chiral Propargylic Ethers

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of propargylic ethers, an efficient kinetic resolution has been achieved via an asymmetric rsc.orgresearchgate.net-Wittig rearrangement. Using a chiral N,N'-dioxide/Ni(II) complex as the catalyst, one enantiomer of a racemic propargylic ether undergoes rearrangement to a chiral α-allenyl alcohol at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched propargylic ether.

Chemoenzymatic Synthesis Routes for Enantioenriched Propargylic Structures

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols. In a typical lipase-catalyzed kinetic resolution of a racemic propargylic alcohol, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity.

Dynamic kinetic resolution (DKR) is an even more powerful chemoenzymatic approach that can theoretically convert a racemic starting material into a single enantiomer with a 100% yield. This is achieved by combining the enzymatic resolution with an in situ racemization of the starting material. For propargylic alcohols, this has been accomplished using a lipase (B570770) in combination with a racemization catalyst. This method has been successfully applied to the synthesis of both enantiomers of propargyl alcohols in high chemical yields and with high enantiomeric excess.

Table 3: Chemoenzymatic Synthesis of Chiral Propargylic Alcohols

MethodEnzymeCo-catalyst/ReagentSubstrateOutcomeReference
Dynamic Kinetic Resolution (DKR)Pseudomonas fluorescens lipaseVMPS4 (racemization catalyst)Racemic 3-(trialkylsilyl)propargyl alcoholsBoth (R) and (S)-enantiomers in high yield and ee
Asymmetric BioreductionCandida parapsilosis CCTCC M203011Co-substrate (e.g., isopropanol)4-(trimethylsilyl)-3-butyn-2-one(S)-4-(trimethylsilyl)-3-butyn-2-ol in high ee researchgate.net

Advanced Chemical Transformations and Reactivity of 2r but 3 Yn 2 Yl Oxymethylbenzene

Rearrangement Reactions

The structural features of [(2R)-but-3-yn-2-yl]oxymethylbenzene, namely the propargylic ether moiety, make it a prime candidate for powerful rearrangement reactions that lead to the formation of valuable and structurally diverse products.

Claisen-Type Rearrangements of Propargylic Ethers

The acs.orgacs.org-sigmatropic rearrangement of propargyl ethers, a variant of the Claisen rearrangement, is a well-established method for the synthesis of functionalized allenes. organic-chemistry.orgrsc.org When subjected to thermal or metal-catalyzed conditions, this compound can undergo a rearrangement to form an allenic ketone intermediate. This transformation proceeds through a concerted, pericyclic transition state, analogous to the classic Claisen rearrangement of allyl vinyl ethers. organic-chemistry.org

In the context of an aryl propargyl ether, the initial rearrangement would lead to an ortho-allenyl cyclohexadienone intermediate. nsf.gov This highly reactive species can then undergo subsequent transformations. For instance, a tautomerization to the corresponding phenol, followed by a 1,5-hydrogen shift and an electrocyclization, can lead to the formation of benzopyran derivatives. nsf.gov The specific pathway and final product are often influenced by the substitution pattern on the aromatic ring and the reaction conditions. nsf.govrsc.org Computational studies have shown that the Claisen rearrangement is often the rate-determining step in these reaction cascades. nsf.gov

The chirality at the propargylic carbon in this compound is expected to influence the stereochemistry of the resulting allene (B1206475), potentially allowing for the stereocontrolled synthesis of chiral allenic compounds. Gold(I) complexes have been shown to be effective catalysts for propargyl Claisen rearrangements, often proceeding with excellent chirality transfer. organic-chemistry.org

Table 1: Potential Products from Claisen Rearrangement Cascade of Aryl Propargyl Ethers

Intermediate/ProductStructural ClassKey Transformation
o-Allenyl cyclohexadienoneAllene / Ketone acs.orgacs.org-Sigmatropic Rearrangement
Allenyl PhenolAllene / PhenolTautomerization
BenzopyranHeterocycle1,5-H Shift & Electrocyclization
Tricyclic AdductPolycycleIntramolecular Diels-Alder

Isomerization to Allenes and Other π-Systems

Beyond the Claisen rearrangement, propargylic systems can be converted into allenes through various synthetic methodologies. acs.orgnih.gov One notable method is the Myers allene synthesis, which converts propargylic alcohols into allenes via a sulfonylhydrazine intermediate. nih.govwikipedia.org This process involves a Mitsunobu reaction followed by a sigmatropic elimination of dinitrogen. acs.orgnih.gov While the substrate is an ether, related SN2' pathways can also lead to allenes. For example, the reaction of propargylic alcohols or their derivatives with hydride reagents can furnish allenes through a direct SN2′ addition. nih.gov

The conversion is stereospecific, meaning the chirality of the starting material dictates the axial chirality of the allene product. nih.govwikipedia.org For this compound, derivatization to a suitable leaving group could enable its conversion to a chiral allene, transferring the point chirality of the stereocenter to the axial chirality of the allene.

Addition Reactions to the Alkyne Moiety

The terminal alkyne group in this compound is a site of high reactivity, amenable to a wide range of addition reactions. These transformations allow for the selective functionalization of the carbon-carbon triple bond.

Regio- and Stereoselective Hydroboration and Subsequent Transformations

Hydroboration of terminal alkynes is a powerful method for the synthesis of vinylboranes, which are versatile intermediates in organic synthesis. researchgate.net The reaction of this compound with a borane (B79455) reagent, such as pinacolborane (HBpin) or a dialkylborane like disiamylborane, is expected to proceed with high regio- and stereoselectivity. acs.orglibretexts.org

Typically, the hydroboration of a terminal alkyne results in the syn-addition of the hydrogen and boron atoms across the triple bond. libretexts.org The boron atom adds to the terminal, less sterically hindered carbon, leading to an (E)-vinylborane. acs.org The use of sterically bulky borane reagents is crucial to prevent a second hydroboration from occurring on the resulting alkene. libretexts.org

Table 2: Stereoselectivity in Catalytic Hydroboration of Terminal Alkynes

Catalyst SystemSubstrate TypePredominant IsomerReference
Uncatalyzed (Bulky Borane)Aliphatic/Aryl(E) libretexts.org
Mn(I) PCP Pincer ComplexAryl Alkynes(Z) acs.org
Mn(I) PCP Pincer ComplexAliphatic Alkynes(E) acs.org
Ruthenium-NHC ComplexAliphatic/Aryl(Z) acs.org
Cobalt-CNC Pincer ComplexAliphatic/Aryl(Z) researchgate.net

The resulting chiral vinylborane (B8500763) can then be used in a variety of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds with retention of the alkene geometry. organic-chemistry.org Oxidation of the vinylborane under basic conditions with hydrogen peroxide yields an aldehyde, effectively achieving an anti-Markovnikov hydration of the alkyne. libretexts.org

Hydromagnesiation and Related Organometallic Additions

The addition of organometallic reagents to alkynes provides another route to functionalized alkenes. Hydromagnesiation, involving the addition of a magnesium hydride species (often generated in situ from a Grignard reagent), can be catalyzed by titanium complexes like Cp₂TiCl₂. orgsyn.org This reaction typically proceeds via syn-addition to the triple bond, affording a vinyl Grignard reagent. orgsyn.org For a terminal alkyne like this compound, this would place the magnesium on the terminal carbon. These vinylmagnesium intermediates are potent nucleophiles that can react with a range of electrophiles. orgsyn.org

It is important to note that strongly basic organometallic reagents, such as Grignard and organolithium reagents, can also act as bases and deprotonate the terminal alkyne, forming a metal acetylide. libretexts.org This competing reaction pathway must be considered when planning such transformations.

Electrophilic and Nucleophilic Halogenation Reactions

The terminal alkyne of this compound can undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com The reaction with one equivalent of the halogen typically results in the anti-addition across the triple bond, yielding a (E)-dihaloalkene. masterorganicchemistry.comlibretexts.org The mechanism is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com The addition of a second equivalent of the halogen can lead to a tetrahaloalkane. chemistrysteps.com

Hydrohalogenation, the addition of hydrogen halides (HX), to terminal alkynes generally follows Markovnikov's rule, where the hydrogen adds to the carbon that already has a hydrogen, and the halide adds to the more substituted carbon. jove.comlibretexts.org This leads to a vinyl halide, which can react with a second equivalent of HX to form a geminal dihalide. jove.com However, radical addition of HBr in the presence of peroxides results in an anti-Markovnikov addition. libretexts.orgjove.com

Furthermore, the propargylic position itself can be involved in halogenation reactions. The reaction of propargylic alcohols with halogenating agents can lead to rearrangements and the formation of α-haloenones or other halogenated products, often catalyzed by metals like gold or silver. escholarship.orgrsc.org While the substrate is an ether, similar reactivity patterns involving the π-system could be anticipated under certain conditions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The alkyne moiety in this compound is a prime candidate for participating in such transformations, leading to the formation of diverse ring systems, including chiral heterocycles.

[2+2] Photocycloadditions Involving the Alkyne or Olefinic Intermediates

The [2+2] photocycloaddition of alkynes is a well-established method for the synthesis of cyclobutene (B1205218) derivatives. researchgate.net This transformation typically proceeds under photochemical conditions, where the alkyne is excited to a higher energy state and then reacts with an alkene to form a four-membered ring. In the context of this compound, the terminal alkyne can undergo [2+2] photocycloaddition with various alkenes to yield chiral cyclobutene products. The stereochemistry of the starting material can influence the diastereoselectivity of the cycloaddition, providing a route to enantiomerically enriched cyclobutanes. rsc.org

Visible-light-mediated [2+2] photocycloadditions have emerged as a greener alternative to traditional UV-light-induced reactions. researchgate.net These methods often employ photosensitizers that can absorb visible light and transfer the energy to the alkyne, initiating the cycloaddition. The reaction can proceed with both electron-rich and electron-poor alkenes, expanding the scope of accessible cyclobutene derivatives. While direct examples with this compound are not extensively documented, the general principles of alkyne photocycloadditions suggest its viability in such reactions.

Alkene PartnerPhotosensitizerSolventYield (%)Diastereomeric Ratio
CyclohexeneAcetophenoneAcetonitrile653:1
StyreneBenzophenoneDichloromethane725:1
Maleic anhydrideThioxanthoneEthyl acetate85>10:1

This is a representative table based on known [2+2] photocycloaddition reactions of similar alkynes.

Furthermore, olefinic intermediates derived from this compound, for instance, through partial reduction of the alkyne, could also participate in intramolecular [2+2] photocycloadditions, leading to the formation of bicyclic systems. acs.org

[3+3] Cycloadditions in the Context of Chiral Heterocycle Formation

[3+3] Cycloaddition reactions provide an efficient pathway to six-membered heterocyclic rings. acs.orgrsc.org In these reactions, a three-atom synthon reacts with another three-atom component to form the heterocyclic core. The alkyne in this compound can be a precursor to a three-atom synthon or can react with a pre-formed three-atom component.

One approach involves the use of metalloenolcarbenes, generated from α-diazoesters, which can act as a three-atom component in reactions with 1,3-dipoles to form six-membered heterocycles. acs.org While not a direct cycloaddition of the alkyne, this highlights a strategy where the alkyne could be functionalized to participate in such transformations.

More directly, cycloadditions of aziridines with alkynes have been shown to produce a variety of N-heterocycles. acs.orgresearchgate.net For instance, rhodium-catalyzed [3+2] cycloaddition of vinylaziridines with alkynes yields 2,3-dihydropyrroles. acs.org Although a [3+2] cycloaddition, this demonstrates the utility of alkynes in forming chiral heterocycles where the chirality of the starting material can be transferred to the product. It is conceivable that with the appropriate choice of a three-atom synthon, this compound could participate in a [3+3] cycloaddition to furnish chiral six-membered heterocycles. For example, the reaction with aza-oxyallyl cations could lead to the formation of chiral piperidine (B6355638) derivatives.

Three-Atom SynthonCatalystSolventProduct HeterocycleEnantiomeric Excess (%)
NitroneCu(I)-BoxTolueneIsoxazoline92
Azomethine YlideAg(I)-Feringa-phosDichloromethanePyrrolidine88
Aza-oxyallyl cationSc(OTf)₃AcetonitrilePiperidinone95

This is a representative table based on known [3+3] and related cycloaddition reactions for the formation of chiral heterocycles.

Cross-Coupling Reactions and C–H Functionalization

The terminal alkyne and the propargylic protons of this compound are amenable to a range of cross-coupling and C–H functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The terminal alkyne of this compound can readily participate in Sonogashira coupling with aryl or vinyl halides to produce disubstituted alkynes. organic-chemistry.orgrsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. The chirality at the propargylic position is expected to be retained throughout the reaction.

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for different substrates. For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used catalysts. organic-chemistry.orgrsc.org The reaction tolerates a wide range of functional groups on the coupling partner, making it a versatile tool for the elaboration of the alkyne moiety.

Aryl HalidePalladium CatalystCopper Co-catalystBaseSolventYield (%)
IodobenzenePd(PPh₃)₄CuIEt₃NTHF92
4-BromotoluenePdCl₂(dppf)CuIDIPADMF85
1-Chloro-3-nitrobenzenePd₂(dba)₃/XPhosCuICs₂CO₃Dioxane78

This is a representative table based on known Sonogashira coupling reactions of terminal alkynes.

Furthermore, palladium catalysis can be utilized to couple the benzylic C-O bond of the starting material or its derivatives, providing another avenue for molecular diversification. rsc.org

Copper-Catalyzed Transformations, including Borylation and Hydroalkynylation

Copper catalysis offers a complementary set of transformations for alkynes. Copper-catalyzed borylation of terminal alkynes with diboron (B99234) reagents provides a straightforward route to alkynylboronates. rsc.org These intermediates are valuable for subsequent Suzuki-Miyaura cross-coupling reactions. The reaction is typically carried out in the presence of a copper catalyst and a ligand.

Copper-catalyzed asymmetric propargylation of aldehydes and ketones represents another important transformation. psu.edunih.gov While this reaction typically involves a propargylboronate, it highlights the utility of copper catalysis in forming new C-C bonds at the propargylic position with high enantioselectivity.

Hydroalkynylation, the addition of a C-H bond across the alkyne, can also be facilitated by copper catalysts. This allows for the direct coupling of the alkyne with a variety of carbon nucleophiles.

ReagentCopper CatalystLigandSolventProduct Type
B₂(pin)₂CuClXantphosTolueneAlkynylboronate
IndoleCuIPhenanthrolineDMFC3-Alkynylated Indole
Acetone (as enolate)Cu(OTf)₂BINAPTHFHomopropargylic alcohol

This is a representative table based on known copper-catalyzed transformations of terminal alkynes.

Iron-Mediated C–H Functionalization Adjacent to π Bonds

Iron-mediated C–H functionalization has emerged as a cost-effective and environmentally friendly alternative to precious metal catalysis. The propargylic C-H bonds in this compound are susceptible to deprotonation and subsequent functionalization. Iron complexes can facilitate the deprotonation of the propargylic position, generating an iron-allenylidene intermediate which can then react with various electrophiles. nih.gov

A notable application is the iron-mediated propargylic C-H etherification, which allows for the direct coupling of unactivated alkynes with alcohols to form propargyl ethers. nih.govresearchgate.net This transformation proceeds under mild conditions and demonstrates excellent functional group compatibility. Given that the target molecule is already a propargyl ether, this methodology could be applied to further functionalize the propargylic position if a suitable C-H bond is available, or it provides a conceptual framework for the reactivity of the propargylic site.

ElectrophileIron CatalystBaseSolventProduct
Benzaldehyde[CpFe(CO)₂]₂KHMDSTHFHomopropargylic alcohol
Methyl IodideFe(acac)₃NaHDMFMethylated alkyne
Methanol (for etherification)[CpFe(CO)₂I]DBUDichloromethanePropargyl methyl ether

This is a representative table based on known iron-mediated C-H functionalization reactions of alkynes.

This approach offers a powerful strategy for the stereoselective construction of complex molecules, leveraging the chirality of this compound to control the stereochemical outcome of the C-H functionalization reaction.

Ether-Directed C(sp²)–H Borylation

The functionalization of aromatic C(sp²)–H bonds is a powerful tool in organic synthesis, and directing group strategies offer a high degree of regiocontrol. The ether moiety in this compound can potentially serve as a directing group for the borylation of the aromatic ring, favoring substitution at the ortho position. While the ether oxygen is a relatively weak coordinating group, advancements in catalysis, particularly with iridium complexes, have enabled such transformations. acs.org

The generally accepted mechanism for iridium-catalyzed C–H borylation involves the formation of an active iridium-boryl species. illinois.edu This catalyst can then coordinate to the directing group of the substrate. In the case of this compound, the benzylic ether oxygen would coordinate to the iridium center, positioning the catalyst in proximity to the ortho C–H bonds of the phenyl ring. This is followed by oxidative addition of the C–H bond to the metal center, and subsequent reductive elimination to furnish the borylated product and regenerate the active catalyst.

While specific studies on this compound are not extensively reported, the reactivity can be inferred from studies on analogous benzylic ethers. The use of ligands such as bipyridine or phenanthroline derivatives on the iridium catalyst is common in these transformations to enhance catalytic activity and selectivity. berkeley.edu The reaction typically employs a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin).

Table 1: Representative Conditions for Ether-Directed C(sp²)–H Borylation

CatalystLigandBoron SourceSolventTemperature (°C)Typical Yield (%)
[Ir(cod)OMe]₂dtbbpyB₂pin₂Cyclohexane8070-90
[Ir(cod)Cl]₂phenHBpinTHF10065-85

dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; phen = 1,10-phenanthroline; THF = tetrahydrofuran

Functional Group Interconversions at the Benzylic Position

The benzylic position of this compound is ripe for a variety of functional group interconversions, offering pathways to a diverse range of derivatives. These transformations typically involve the cleavage of the benzylic C-O bond or oxidation of the benzylic C-H bonds.

One of the most common transformations is the hydrogenolysis of the benzyl (B1604629) ether to unmask the secondary alcohol. imperial.ac.uk This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst on a carbon support (Pd/C). This deprotection strategy is generally high-yielding and occurs under mild conditions, preserving the stereochemistry at the chiral center and the terminal alkyne.

Alternatively, oxidative cleavage of the benzyl ether can yield the corresponding carboxylic acid or aldehyde at the aromatic portion and the alcohol from the alkyl portion. organic-chemistry.org Reagents such as ozone have been employed for this purpose. organic-chemistry.org Furthermore, direct oxidation of the benzylic C-H bonds can be achieved using various oxidizing agents to afford aldehydes, ketones, or carboxylic acids, depending on the substrate and reaction conditions. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the benzylic position. imperial.ac.uk

Another avenue for functionalization involves radical-mediated reactions. For example, benzylic ethers can undergo transformations where a radical is generated at the benzylic position, which can then be trapped by various reagents.

Table 2: Selected Functional Group Interconversions at the Benzylic Position

TransformationReagentsProduct TypeTypical Conditions
HydrogenolysisH₂, Pd/CAlcoholMethanol, rt, 1 atm
Oxidative CleavageO₃Alcohol + Benzoic AcidCH₂Cl₂, -78 °C
Benzylic OxidationKMnO₄, NaOHAlcohol + Benzoic AcidWater, heat

Stereoselective Derivatizations and Chirality Transfer Processes

The presence of a stereocenter in this compound offers the opportunity for stereoselective reactions and the investigation of chirality transfer. The chiral environment provided by the (R)-configured propargylic ether can influence the stereochemical outcome of reactions at the alkyne or the aromatic ring.

For instance, in metal-catalyzed reactions involving the alkyne moiety, the chiral center can direct the approach of the catalyst and reagents, leading to diastereoselective product formation. Gold and other transition metals are known to catalyze the cycloisomerization of propargyl ethers, and the chirality of the starting material can be transferred to the product. acs.org For example, the Au(I)-catalyzed cycloisomerization of enantiomerically pure propargyl vinyl ethers has been shown to proceed with complete central-to-axial-to-central chirality transfer. acs.org

Furthermore, additions to the alkyne can be diastereoselective. For example, the hydration or hydrohalogenation of the terminal alkyne could potentially proceed with a degree of stereocontrol due to the influence of the adjacent chiral center. The stereoselectivity would depend on the reaction mechanism and the nature of the transition state.

Another important aspect is the use of the chiral propargylic alcohol, obtained after debenzylation, as a precursor for further stereoselective syntheses. Chiral propargylic alcohols are valuable building blocks in organic synthesis. acs.org For example, they can be used in asymmetric additions to aldehydes or in transition metal-catalyzed coupling reactions where the stereochemistry is retained or transferred. The imperial.ac.ukorganic-chemistry.org-Wittig rearrangement of chiral allylic propargyl ethers is a known process that can proceed with a high degree of 1,4-chirality transfer. oup.com

Table 3: Potential Stereoselective Reactions and Chirality Transfer

Reaction TypePotential OutcomeKey Feature
Gold-Catalyzed CycloisomerizationFormation of chiral cyclic productsChirality transfer from the stereocenter
Addition to AlkyneDiastereoselective formation of vinyl derivativesFacial selectivity induced by the chiral center
imperial.ac.ukorganic-chemistry.org-Wittig Rearrangement (of a derived allylic ether)Formation of a new chiral center1,4-Chirality transfer

Strategic Applications of 2r but 3 Yn 2 Yl Oxymethylbenzene As a Chiral Building Block

Role in the Total Synthesis of Complex Organic Molecules

Currently, there is a lack of specific examples in the peer-reviewed literature detailing the application of [(2R)-but-3-yn-2-yl]oxymethylbenzene as a key chiral building block in the total synthesis of complex organic molecules. The potential for this compound to serve as a versatile four-carbon chiral synthon, introducing a propargyl moiety for further elaboration, is recognized. However, documented instances of its incorporation into the synthetic route of intricate molecular targets are not readily found.

Construction of Chiral Heterocyclic Compounds and Scaffolds

The synthesis of chiral heterocyclic compounds often relies on the use of enantiomerically pure starting materials. While the structure of this compound, with its terminal alkyne and chiral secondary ether, suggests potential for cyclization reactions to form various heterocyclic systems, specific methodologies and applications leading to the construction of such scaffolds are not prominently featured in the chemical literature.

Utility in Natural Product Synthesis as a Precursor

The incorporation of small chiral fragments is a cornerstone of natural product synthesis. Propargyl groups are valuable handles for transformations such as cross-coupling reactions, hydrofunctionalizations, and cycloadditions. Despite the potential of this compound to serve as a precursor that introduces a chiral center and a reactive alkyne into a synthetic intermediate, its direct application in the synthesis of known natural products has not been widely reported.

Development of Chiral Ligands and Catalysts Utilizing the Propargylic Ether Moiety

The propargylic ether moiety within this compound presents possibilities for coordination to metal centers, a key feature in the design of chiral ligands for asymmetric catalysis. The alkyne can participate in π-bonding, and the oxygen atom can act as a Lewis basic site. However, the development and application of chiral ligands and catalysts derived specifically from this compound are not a significant focus of current research literature.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of Chiral Propargylic Ethers

Spectroscopic Methodologies for Stereochemical Elucidation and Structural Confirmation

A combination of spectroscopic methods is employed to fully characterize the structure and stereochemistry of [(2R)-but-3-yn-2-yl]oxymethylbenzene. These techniques provide complementary information, from the connectivity of atoms to the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and configuration of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the molecular structure and to probe the chiral environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the butynyl and benzyl (B1604629) groups. The benzylic protons (Ar-CH₂) typically appear as a singlet or a pair of doublets, depending on their diastereotopicity, in the range of δ 4.5-5.0 ppm. The methine proton (CH-O) of the butynyl group would likely resonate as a quartet around δ 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (CH₃) would appear as a doublet in the upfield region, around δ 1.4-1.6 ppm. The acetylenic proton (C≡C-H) is expected to show a characteristic singlet at approximately δ 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of the benzyl group would be observed in the region of δ 127-138 ppm. The benzylic carbon (Ar-CH₂) would likely appear around δ 70-75 ppm. The carbons of the butynyl group are expected at distinct chemical shifts: the carbon bearing the oxygen (CH-O) around δ 75-80 ppm, the methyl carbon (CH₃) at approximately δ 20-25 ppm, and the sp-hybridized carbons of the alkyne at roughly δ 70 ppm (for C≡CH) and δ 85 ppm (for C≡CH).

To determine the absolute configuration using NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. acs.org For instance, reaction with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would form diastereomeric esters, leading to separable signals in the NMR spectrum for the R and S enantiomers, allowing for the determination of enantiomeric excess and, in some cases, the absolute configuration. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2-7.4Multiplet
Benzylic (Ar-CH₂)4.5-5.0Singlet or AB quartet
Methine (CH-O)4.0-4.5Quartet
Acetylenic (C≡C-H)~2.5Singlet
Methyl (CH₃)1.4-1.6Doublet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)127-138
Benzylic (Ar-CH₂)70-75
Methine (CH-O)75-80
Acetylenic (C≡CH)~85
Acetylenic (C≡CH)~70
Methyl (CH₃)20-25

Chiral Chromatography (GC/HPLC) for Enantiomeric Purity Determination

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most reliable methods for determining the enantiomeric purity of chiral compounds. researchgate.net These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. acs.org

For the analysis of this compound, a chiral GC method employing a cyclodextrin-based CSP, such as a Supelco Beta DEX™ 120 column, would be a suitable choice. acs.org The separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. Alternatively, chiral HPLC with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a powerful tool for the enantioseparation of a wide range of chiral molecules, including ethers. nih.gov The choice between GC and HPLC would depend on the volatility and thermal stability of the compound. Given the structure of this compound, both techniques are likely to be applicable. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Hypothetical Chiral GC Separation Parameters

ParameterValue
ColumnSupelco Beta DEX™ 120 (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 5 °C/min to 200 °C
DetectorFlame Ionization Detector (FID)
Expected Retention Time (R-enantiomer)~15.2 min
Expected Retention Time (S-enantiomer)~15.8 min

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂O), high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula by providing a highly accurate mass measurement. The calculated exact mass for C₁₁H₁₂O is 160.0888 Da.

The fragmentation pattern in the mass spectrum, typically obtained using electron ionization (EI), can offer valuable structural information. For ethers, a common fragmentation pathway is α-cleavage, which involves the cleavage of the C-C bond adjacent to the oxygen atom. nih.gov Another typical fragmentation is the cleavage of the C-O bond. For this compound, one would expect to observe fragment ions corresponding to the benzyl cation (C₇H₇⁺, m/z 91) and the butynyloxymethyl cation (C₅H₇O⁺, m/z 83). The molecular ion peak (M⁺) at m/z 160 may also be observed, although it can be weak for some ethers. Electrospray ionization (ESI), a softer ionization technique, is more likely to show a prominent protonated molecule [M+H]⁺ at m/z 161. chemrxiv.org

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

IonFormulaExpected m/z
Molecular Ion[C₁₁H₁₂O]⁺160
Protonated Molecule[C₁₁H₁₃O]⁺161
Benzyl Cation[C₇H₇]⁺91
Butynyloxymethyl Cation[C₅H₇O]⁺83

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The most prominent and diagnostic peaks would be from the alkyne and ether functionalities. A sharp, weak to medium absorption band around 2100-2150 cm⁻¹ is characteristic of the C≡C stretching vibration of a terminal alkyne. researchgate.net The stretching vibration of the acetylenic C-H bond (≡C-H) is expected to appear as a sharp, strong band at approximately 3300 cm⁻¹. acs.org The C-O stretching vibration of the ether linkage would give rise to a strong absorption band in the region of 1050-1150 cm⁻¹. acs.org Additionally, the spectrum would show absorptions characteristic of the benzene (B151609) ring, including C=C stretching vibrations around 1600 and 1450-1500 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. The sp³ C-H stretching of the methyl and methine groups will be observed in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
Terminal AlkyneC≡C stretch2100-2150Weak to Medium, Sharp
Aromatic RingC-H stretch3000-3100Medium
AlkylC-H stretch2850-3000Medium
Aromatic RingC=C stretch~1600, 1450-1500Medium to Weak
EtherC-O stretch1050-1150Strong

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. libretexts.org For a molecule to be CD-active, it must contain a chromophore in a chiral environment. In this compound, the benzene ring acts as the primary chromophore. The chiral center in the butynyl group induces a chiral perturbation on the electronic transitions of the phenyl chromophore, resulting in a characteristic CD spectrum.

The absolute configuration can be determined by comparing the experimental CD spectrum with that of a closely related compound of known absolute configuration or, more reliably, by comparing it with a theoretically calculated CD spectrum. acs.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can also be a valuable tool, particularly for molecules that lack a strong UV-Vis chromophore. nsf.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data and providing deeper mechanistic insights. mdpi.com For this compound, computational methods can be used to:

Predict Spectroscopic Properties: DFT calculations can accurately predict NMR chemical shifts, IR vibrational frequencies, and CD spectra. researchgate.net Comparing these calculated spectra with experimental data can provide strong evidence for the proposed structure and absolute configuration.

Conformational Analysis: The molecule can exist in various conformations due to the rotation around the single bonds. Computational methods can be used to identify the most stable conformers and their relative energies. This information is critical for an accurate prediction of spectroscopic properties, as the observed spectrum is a population-weighted average of the spectra of the individual conformers.

Mechanistic Studies: Computational chemistry is invaluable for studying reaction mechanisms. For reactions involving chiral propargylic ethers, such as additions to the alkyne or substitutions at the propargylic position, DFT calculations can be used to map out the potential energy surface, identify transition states, and calculate activation energies. nsf.gov This can help in understanding the stereoselectivity of reactions and in designing more efficient synthetic routes. For instance, computational studies on the Claisen rearrangement of aryl propargyl ethers have provided detailed insights into the reaction pathways and the influence of substituents on reactivity and selectivity. nsf.gov

By integrating these advanced spectroscopic and computational approaches, a comprehensive and unambiguous characterization of this compound can be achieved, providing a solid foundation for its further study and application.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex reaction mechanisms and origins of stereoselectivity in reactions involving chiral propargylic ethers like this compound. While specific DFT studies on this exact molecule are not prevalent in the literature, the principles and methodologies are widely applied to similar systems, such as aryl propargyl ethers and other chiral alkynes, providing a robust framework for understanding its chemical behavior.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For the synthesis of chiral propargylic ethers, these calculations can model the transition states of key steps, such as nucleophilic addition to a carbonyl group or etherification reactions. By comparing the energies of different transition state structures leading to various stereoisomers, the origins of enantioselectivity and diastereoselectivity can be determined. For instance, in the formation of this compound, DFT could be used to model the interaction of the reagents with a chiral catalyst, identifying the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that favor the formation of the (R)-enantiomer.

Recent studies on related systems highlight the power of this approach. For example, DFT calculations have been successfully employed to explain the regio- and stereoselectivity in the Claisen rearrangement of aryl propargyl ethers and the rhodium-catalyzed atroposelective click chemistry of alkynes. nih.govrsc.org These computational models provide detailed mechanistic and structural insights that can guide the development of new synthetic methodologies. rsc.org In nickel-catalyzed reactions of alkynes, DFT studies have elucidated the stereodetermining step, revealing that steric repulsion between substituents and the catalyst ligand dictates the final product's configuration. chemistryworld.com

A typical workflow for a DFT investigation into a reaction forming this compound would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima or first-order saddle points (transition states) and to calculate thermodynamic properties like Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

The energy differences between competing diastereomeric transition states (ΔΔG‡) are then used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction, which can be compared with experimental results.

Table 1: Hypothetical DFT Data for a Stereoselective Reaction

Transition StateRelative Free Energy (kcal/mol)Predicted ProductPredicted Selectivity
TS-(R)0.0(R)-enantiomer>99% ee
TS-(S)+3.5(S)-enantiomer

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure and conformational preferences of this compound are critical determinants of its physical properties and reactivity. Computational conformational analysis is a powerful technique used to identify the stable conformations (rotamers) of a molecule and their relative energies. For a flexible molecule like this propargylic ether, rotation around the C-O and C-C single bonds can lead to a multitude of possible conformers.

Methods for conformational searching range from systematic grid scans for simple molecules to more sophisticated stochastic methods like Monte Carlo and molecular dynamics simulations for complex systems. nih.gov These searches generate a large number of potential conformations, which are then typically optimized using quantum mechanical methods, such as DFT, to obtain accurate geometries and relative energies.

The results of a conformational analysis for this compound would provide the Boltzmann population of each stable conformer at a given temperature. This information is crucial for:

Understanding Reactivity: The dominant conformation in solution is often the one that undergoes a reaction. Understanding its steric and electronic properties can explain observed reactivity and selectivity.

Interpreting Spectroscopic Data: Spectroscopic properties like NMR chemical shifts and coupling constants are an average over the populated conformations. Accurate conformational analysis is therefore essential for the correct interpretation and prediction of spectra.

Stereochemical modeling further allows for the visualization of the molecule's 3D structure, including the spatial arrangement of the benzyloxy, methyl, and ethynyl (B1212043) groups around the chiral center. This is vital for understanding how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts.

Table 2: Example of Conformational Analysis Results

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)Boltzmann Population (%)
10.0065.275.1
21.25-175.814.3
31.80-58.910.6

Prediction of Spectroscopic Properties (e.g., NMR, CD)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in structure elucidation and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is now routinely performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is crucial to perform a conformational analysis and calculate the Boltzmann-averaged chemical shifts to obtain accurate predictions that can be compared with experimental data. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary technique for determining the absolute configuration of chiral molecules. The prediction of Electronic Circular Dichroism (ECD) spectra using Time-Dependent Density Functional Theory (TD-DFT) has become a reliable method for this purpose. technologynetworks.com The procedure involves:

Performing a thorough conformational search to identify all significant low-energy conformers.

Optimizing the geometry of each conformer.

Calculating the excitation energies and rotatory strengths for each electronic transition for every conformer using TD-DFT.

Generating the final predicted CD spectrum by summing the contributions of each conformer, weighted by their Boltzmann population. researchgate.net

By comparing the predicted spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. Recent advances have also seen the development of deep learning models that can predict ECD spectra with significantly reduced computational cost. arxiv.orgarxiv.org

Application of Machine Learning and Artificial Intelligence in Chiral Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical synthesis, particularly in the challenging area of stereoselective reactions. arxiv.org These data-driven approaches can predict the outcomes of reactions, including yield and enantioselectivity, with remarkable accuracy, often outperforming traditional trial-and-error experimental approaches. nih.govresearchgate.net

For the synthesis of this compound, ML models could be trained on datasets of similar chiral propargylic ether syntheses. These models use molecular descriptors—numerical representations of a molecule's structure and properties—for the reactants, catalysts, and solvents as input features. The output is the predicted enantiomeric excess of the reaction. Various ML algorithms, such as random forests, support vector machines, and deep neural networks, have been successfully applied to this task. nih.govrsc.org

Key applications of ML and AI in this context include:

Catalyst and Ligand Design: ML models can screen virtual libraries of chiral ligands or catalysts to identify candidates that are predicted to give high enantioselectivity for a specific transformation.

Reaction Optimization: AI algorithms can explore the reaction parameter space (e.g., temperature, solvent, concentration) to suggest optimal conditions for maximizing yield and selectivity.

Predicting Generality: Unsupervised machine learning workflows can be used to assess and quantify the generality of a catalyst across a range of different substrates. chemrxiv.org

Conclusions and Future Research Trajectories for 2r but 3 Yn 2 Yl Oxymethylbenzene

Remaining Challenges in the Enantioselective Synthesis and Specific Transformations

The efficient and highly selective synthesis of [(2R)-but-3-yn-2-yl]oxymethylbenzene and its subsequent manipulation continue to present notable challenges for synthetic chemists.

A primary hurdle lies in the initial enantioselective synthesis of the parent alcohol, (R)-but-3-yn-2-ol. While numerous methods exist for the asymmetric addition of terminal alkynes to aldehydes, achieving consistently high enantioselectivity for small, unhindered substrates like acetaldehyde (B116499) can be difficult. Catalytic systems employing chiral ligands are often required, and their effectiveness can be highly substrate-dependent. organic-chemistry.orgmdpi.com For instance, methods utilizing chiral additives like N-methylephedrine with zinc triflate have shown promise for the synthesis of propargylic alcohols from terminal alkynes and aldehydes. organic-chemistry.org However, optimizing these conditions for specific substrates to achieve near-perfect enantiomeric excess remains an area of active research.

Protecting the resulting chiral alcohol as a benzyloxymethyl (BOM) ether introduces another layer of complexity. The conditions for this protection step must be mild enough to avoid racemization of the stereocenter. Furthermore, the presence of the BOM group can influence the reactivity of the alkyne moiety in subsequent transformations. The electron-donating nature of the ether oxygen can affect the acidity of the terminal proton and the electron density of the triple bond, potentially altering the outcomes of metal-catalyzed coupling reactions or other additions. mdpi.com

Specific transformations of this compound also present challenges. For example, stereodivergent functionalization of the alkyne to access both E- and Z-alkenes with high selectivity can be difficult to control. While significant progress has been made in the stereoselective hydrogenation, hydroboration, and hydrosilylation of alkynes, the development of robust methods that are broadly applicable and tolerant of various functional groups is ongoing. acs.org Additionally, controlling regioselectivity in reactions involving the internal carbon of the alkyne remains a significant challenge.

Emerging Applications in Novel Functional Materials and Advanced Catalysis

The unique structural features of this compound position it as a promising candidate for the development of novel functional materials and advanced catalytic systems.

The chirality and rigidity of the propargyl ether scaffold make it an attractive building block for the synthesis of chiral polymers and dendrimers. These materials can exhibit unique chiroptical properties, finding potential applications in areas such as asymmetric catalysis, chiral recognition, and optoelectronics. chiralpedia.com The terminal alkyne provides a convenient handle for polymerization reactions, such as click chemistry or metal-catalyzed polymerizations. The influence of the chiral center on the helical structure of the resulting polymers is an area of significant interest.

In the realm of advanced catalysis, this compound can serve as a precursor to chiral ligands for asymmetric metal catalysis. The alkyne can be elaborated into a variety of coordinating groups, and the stereocenter can induce chirality in the metal complex. Such chiral-at-metal catalysts have shown exceptional performance in a range of enantioselective transformations. nih.gov For example, the synthesis of chiral phosphine (B1218219) ligands derived from propargylic alcohols has been explored for applications in asymmetric hydrogenation and other C-C bond-forming reactions. nih.gov The development of recyclable chiral catalysts is a particularly promising direction, with the potential to improve the sustainability of chemical processes. nih.gov

Furthermore, the reactivity of the alkyne allows for its incorporation into more complex molecular systems with potential applications in materials science. For instance, the [3+2] cycloaddition of alkynes with azides to form triazoles is a powerful tool for creating functionalized materials with applications in drug discovery and materials science. nih.gov

Opportunities for Further Methodological Development and Scope Expansion

Significant opportunities exist for the development of new synthetic methodologies and the expansion of the reaction scope for chiral propargyl ethers like this compound.

The development of more efficient and general catalytic systems for the enantioselective synthesis of the parent alcohol is a key area for future research. The use of organocatalysis, which avoids the use of potentially toxic and expensive metals, is a particularly attractive avenue. acs.org Furthermore, flow chemistry processes could offer a safer and more scalable approach to the synthesis of these valuable chiral building blocks. nih.gov

Expanding the repertoire of transformations for the alkyne moiety is another important direction. Recent advances in copper-catalyzed transformations of alkynes, for instance, have opened up new possibilities for the synthesis of complex molecules. nih.govresearchgate.net The development of multicomponent reactions involving this compound would provide a rapid and efficient means of generating molecular complexity from simple starting materials. nih.gov

The influence of the benzyloxymethyl protecting group on the reactivity of the alkyne warrants further investigation. A deeper understanding of these electronic and steric effects could lead to the development of new strategies for controlling the selectivity of reactions. mdpi.com Additionally, exploring alternative protecting groups that can be introduced and removed under mild and orthogonal conditions would enhance the synthetic utility of this chiral building block. acs.orgorganic-chemistry.org

Finally, the application of computational studies to predict the stereochemical outcomes of reactions and to design new chiral catalysts and ligands will undoubtedly play a crucial role in advancing the chemistry of this compound and related chiral propargyl ethers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.